molecular formula C16H26N2O2 B5210801 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine

Cat. No. B5210801
M. Wt: 278.39 g/mol
InChI Key: JZEYQYISFZVSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine, also known as DOM or STP, is a synthetic hallucinogen that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin and has since been used in scientific research to study the mechanisms of action of hallucinogens.

Mechanism of Action

The exact mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to an increase in the release of serotonin, which in turn affects the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These include changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to alter the levels of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine in laboratory experiments is that it produces a consistent and predictable response in animal models. This allows researchers to study the effects of hallucinogens in a controlled environment. However, one limitation of using 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine is that it is highly potent and can produce severe side effects in animals, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine. One area of interest is the development of new drugs that target the 5-HT2A receptor, which may have potential therapeutic applications in the treatment of mood disorders and other psychiatric conditions. Another area of interest is the study of the long-term effects of hallucinogens on brain function and behavior, which may help to elucidate the mechanisms of action of these drugs. Finally, there is a need for further research into the safety and efficacy of hallucinogens in clinical settings, which may lead to the development of new treatments for mental health disorders.

Synthesis Methods

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine involves the reaction of 1-(3,4-dimethoxyphenyl)-2-propanone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine has been used in scientific research to study the mechanisms of action of hallucinogens. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is believed to play a role in the regulation of mood, perception, and cognition.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-13(18-9-7-17(2)8-10-18)11-14-5-6-15(19-3)16(12-14)20-4/h5-6,12-13H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYQYISFZVSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5454465

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